molecular formula C16H17NO3S B421147 Ethyl 2-(acetylamino)-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 43088-45-5

Ethyl 2-(acetylamino)-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No. B421147
CAS RN: 43088-45-5
M. Wt: 303.4g/mol
InChI Key: HHHALVHWBGMWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(acetylamino)-5-methyl-4-phenylthiophene-3-carboxylate, also known as EAMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EAMPT is a thiophene derivative that has a unique chemical structure, making it an interesting compound to study. In

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-5-methyl-4-phenylthiophene-3-carboxylate is not fully understood. However, it is believed that this compound interacts with specific proteins in the body, leading to changes in their activity. This compound has been shown to inhibit the activity of certain enzymes, which may be responsible for its observed biological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 2-(acetylamino)-5-methyl-4-phenylthiophene-3-carboxylate in lab experiments is its ease of synthesis. This compound can be synthesized using a straightforward chemical reaction, making it a readily available compound for use in research. Additionally, this compound has been shown to have excellent stability, allowing it to be stored for extended periods without degradation.
However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of Ethyl 2-(acetylamino)-5-methyl-4-phenylthiophene-3-carboxylate. One potential area of research is the development of this compound-based materials for use in organic electronic devices. This compound has been shown to have excellent charge transport properties, making it a promising material for use in these devices.
Another potential area of research is the use of this compound as a fluorescent probe for studying biological systems. This compound has been shown to exhibit strong fluorescence properties, making it a useful tool for studying cellular processes.
Conclusion
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is a straightforward process, and the compound has been shown to have excellent stability. This compound has been studied for its potential applications in organic electronics and as a fluorescent probe for studying biological systems. While the mechanism of action of this compound is not fully understood, it has been shown to have a range of biochemical and physiological effects. Future research on this compound may lead to the development of new materials and tools for use in various scientific fields.

Synthesis Methods

The synthesis of Ethyl 2-(acetylamino)-5-methyl-4-phenylthiophene-3-carboxylate involves a series of chemical reactions. The first step involves the reaction of 2-acetyl-5-methylthiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. Next, the acid chloride is reacted with ethylamine to produce the desired this compound compound. The synthesis of this compound is a straightforward process that can be easily scaled up for large-scale production.

Scientific Research Applications

Ethyl 2-(acetylamino)-5-methyl-4-phenylthiophene-3-carboxylate has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of organic electronics. This compound has been shown to have excellent charge transport properties, making it a promising material for use in organic electronic devices such as transistors and solar cells.
In addition to its applications in organic electronics, this compound has also been studied for its potential use as a fluorescent probe. This compound has been shown to exhibit strong fluorescence properties, making it a useful tool for studying biological systems.

properties

IUPAC Name

ethyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-4-20-16(19)14-13(12-8-6-5-7-9-12)10(2)21-15(14)17-11(3)18/h5-9H,4H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHALVHWBGMWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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